![molecular formula C10H8FNO2 B1416173 Methyl 6-fluoro-1H-indole-3-carboxylate CAS No. 649550-97-0](/img/structure/B1416173.png)
Methyl 6-fluoro-1H-indole-3-carboxylate
Overview
Description
“Methyl 6-fluoro-1H-indole-3-carboxylate” is a chemical compound with the molecular formula C10H8FNO2 . It is a solid substance and is used in various chemical reactions .
Synthesis Analysis
Indole derivatives, such as “Methyl 6-fluoro-1H-indole-3-carboxylate”, are essential precursors for the synthesis of active molecules . They are used in Multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy where more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis
The molecular structure of “Methyl 6-fluoro-1H-indole-3-carboxylate” is represented by the InChI code: 1S/C10H8FNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3 .Chemical Reactions Analysis
“Methyl 6-fluoro-1H-indole-3-carboxylate” participates in various chemical reactions. For instance, it is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .Physical And Chemical Properties Analysis
“Methyl 6-fluoro-1H-indole-3-carboxylate” is a solid substance . It has a molecular weight of 193.18 . The compound should be stored in a sealed, dry environment at room temperature .Scientific Research Applications
Antiviral Activity
Indole derivatives, including Methyl 6-fluoro-1H-indole-3-carboxylate, have shown potential as antiviral agents . For instance, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives are known to possess anti-inflammatory properties . This suggests that Methyl 6-fluoro-1H-indole-3-carboxylate could potentially be used in the development of new anti-inflammatory drugs.
Anticancer Activity
Indole derivatives have been found to exhibit anticancer activities . Methyl 6-fluoro-1H-indole-3-carboxylate could potentially be used in the development of new anticancer drugs.
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties . This suggests that Methyl 6-fluoro-1H-indole-3-carboxylate could potentially be used in the development of new antimicrobial drugs.
Inhibitor of Botulinum Neurotoxin
Methyl 6-fluoro-1H-indole-3-carboxylate has been used as a reactant for the preparation of inhibitors of botulinum neurotoxin .
ITK Inhibitors
Methyl 6-fluoro-1H-indole-3-carboxylate has been used as a reactant for the preparation of ITK inhibitors . ITK inhibitors are used in the treatment of various diseases, including cancer and autoimmune diseases.
CB2 Cannabinoid Receptor Ligands
Methyl 6-fluoro-1H-indole-3-carboxylate has been used as a reactant for the preparation of CB2 cannabinoid receptor ligands . These ligands are used in the treatment of pain and inflammation.
Inhibitors of Hepatitis C Virus NS5B Polymerase
Methyl 6-fluoro-1H-indole-3-carboxylate has been used as a reactant for the preparation of inhibitors of hepatitis C virus NS5B polymerase . These inhibitors are used in the treatment of hepatitis C.
Safety and Hazards
“Methyl 6-fluoro-1H-indole-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation and serious eye damage or eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .
properties
IUPAC Name |
methyl 6-fluoro-1H-indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSZPNLHIFZEIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652977 | |
Record name | Methyl 6-fluoro-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-fluoro-1H-indole-3-carboxylate | |
CAS RN |
649550-97-0 | |
Record name | Methyl 6-fluoro-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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